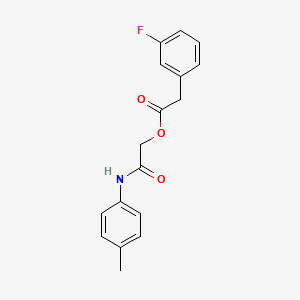

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate

Description

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate is a bifunctional ester derivative featuring two distinct aromatic moieties: a p-tolylamino (4-methylphenylamino) group and a 3-fluorophenylacetate group. The compound is synthesized via a multi-step process involving the condensation of ethyl 2-oxoacetate with p-toluidine under catalytic conditions (Bu4NI and TBHP in acetonitrile at 80°C for 6 hours), followed by esterification with 2-(3-fluorophenyl)acetic acid . Key spectral data include ESI-MS for molecular weight confirmation and NMR for structural elucidation.

Properties

IUPAC Name |

[2-(4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c1-12-5-7-15(8-6-12)19-16(20)11-22-17(21)10-13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTGCBIXPYSIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate typically involves the reaction of ethyl 2-oxo-2-(p-tolylamino)acetate with 3-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Used in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Brominated analogs (e.g., 3-bromophenyl, 92% yield ) exhibit higher yields compared to the target compound (72% ), likely due to enhanced electrophilicity of the bromo group facilitating nucleophilic substitution.

- Molecular Weight Trends : The trifluoromethyl-substituted analog has a higher molecular weight (262.1 vs. ~260 for the target compound), reflecting the impact of fluorine content on mass.

Functional Group Modifications

Amino Group Derivatives

- Oxadiazole Derivatives: Compounds like 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl esters (e.g., compound 9 in ) replace the aromatic amino group with heterocyclic systems, significantly altering electronic properties and antibacterial efficacy .

Ester Group Variations

- Naphthofuran-Containing Esters: Analogs such as 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl 2-(naphtho[2,1-b]furan-1-yl)acetate feature extended aromatic systems, increasing lipophilicity and steric bulk compared to the target compound’s 3-fluorophenyl group.

Physicochemical and Spectral Comparisons

- NMR Shifts : The p-tolyl group in the target compound shows characteristic downfield shifts (δ 2.45 ppm for methyl protons) , whereas 3-fluorophenyl protons resonate at δ 7.32 ppm, consistent with fluorine’s deshielding effect.

- Mass Spectrometry: The target compound’s molecular ion ([M+H]+) is inferred to be ~260–270 based on analogs, aligning with ethyl 2-oxo-2-(p-tolylamino)acetate derivatives .

Biological Activity

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate (CAS Number: 1287148-24-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 301.31 g/mol. Its structure includes both aromatic and aliphatic components, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆FNO₃ |

| Molecular Weight | 301.31 g/mol |

| CAS Number | 1287148-24-6 |

Synthesis

The synthesis of this compound typically involves the reaction between ethyl 2-oxo-2-(p-tolylamino)acetate and 3-fluorophenylacetic acid under controlled conditions to ensure high yield and purity. The process may utilize various catalysts and reaction conditions to optimize the synthesis.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing similar functional groups have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting potential for further exploration in drug development targeting resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. Research indicates that it may exhibit selective cytotoxicity against certain cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, compounds structurally related to this compound have shown varying degrees of efficacy in reducing cell viability in these lines, with some derivatives achieving significant reductions in viability compared to control groups .

Table: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| Compound A | A549 | 35.0 | <0.05 |

| Compound B | Caco-2 | 39.8 | <0.001 |

| Compound C | A549 | No significant effect | N/A |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic outcomes such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

A notable study explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the side chains significantly influenced their biological activity. Specifically, the introduction of fluorine atoms was associated with enhanced potency against certain cancer cell lines and improved selectivity towards bacterial targets .

Q & A

Q. What are the key synthetic pathways for 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate, and how do reaction conditions influence product yield?

Answer: The compound can be synthesized via a multi-step route involving:

- Acylation : Reacting 2-(3-fluorophenyl)acetic acid with a chloroformate reagent to form the activated ester intermediate.

- Nucleophilic substitution : Introducing the p-tolylamino group via reaction with p-toluidine under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DMF .

- Oxidative coupling : Final assembly using oxidizing agents (e.g., KMnO₄ or K₂Cr₂O₇) to stabilize the oxo group.

Q. Key Considerations :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.3 ppm for -OCH₂-) and fluorophenyl aromatic signals (δ ~7.2–7.8 ppm). ¹⁹F NMR can resolve fluorine-specific electronic environments .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide retention time reproducibility. ESI-MS in positive ion mode detects [M+H]⁺ with accurate mass matching .

- IR : Strong carbonyl stretches (C=O at ~1740 cm⁻¹ and amide C=O at ~1680 cm⁻¹) validate functional groups .

Validation Tip : Cross-reference computational IR/NMR predictions (e.g., Gaussian or ADF software) with experimental data to resolve ambiguities .

Q. How should researchers handle stability and storage challenges for this compound?

Answer:

- Stability : The ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C in amber vials.

- Decomposition Risks :

- Handling : Use gloveboxes for hygroscopic steps and confirm purity via TLC/HPLC before critical experiments .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G*) for substitutions at the fluorophenyl or p-tolylamino groups .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates. For example, DMF enhances nucleophilicity compared to THF .

- Case Study : ICReDD’s workflow combines quantum mechanics (QM) and machine learning (ML) to prioritize reaction conditions, reducing trial-and-error experimentation by 40–60% .

Q. What strategies resolve contradictions in biological activity data for fluorophenyl-containing analogs?

Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies often arise from:

- Structure-Activity Relationships (SAR) : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets but may reduce solubility. Balance logP (2.5–3.5) via ester/amide modifications .

Q. How can impurities in the final product be systematically identified and mitigated?

Answer:

Q. What advanced reactor designs improve scalability for multi-step syntheses?

Answer:

- Flow Chemistry : Continuous stirred-tank reactors (CSTRs) enhance heat/mass transfer for exothermic steps (e.g., acylation). Residence time distribution (RTD) modeling minimizes side reactions .

- Microwave-Assisted Synthesis : Accelerates substitution steps (30–50% faster) with precise temperature control .

- Case Study : A tubular reactor with inline IR monitoring achieved 85% yield in the final oxidation step, vs. 72% in batch mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.